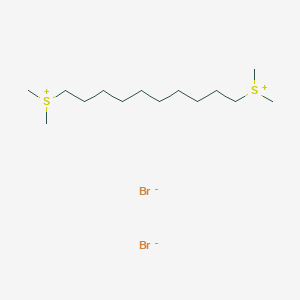![molecular formula C12H12OS2 B12563976 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane CAS No. 143334-73-0](/img/structure/B12563976.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a 1,3-dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane typically involves the reaction of 4-hydroxyphenylacetylene with 1,3-dithiolane-2-thione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro, halo derivatives
科学的研究の応用
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming covalent bonds with biological molecules. The 1,3-dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modifying protein function.
類似化合物との比較
Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(Prop-2-yn-1-yloxy)benzoic acid
- 4-(Prop-2-yn-1-yloxy)phenylmethanone
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is unique due to the presence of both the prop-2-yn-1-yloxy group and the 1,3-dithiolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
143334-73-0 |
|---|---|
分子式 |
C12H12OS2 |
分子量 |
236.4 g/mol |
IUPAC名 |
2-(4-prop-2-ynoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H12OS2/c1-2-7-13-11-5-3-10(4-6-11)12-14-8-9-15-12/h1,3-6,12H,7-9H2 |
InChIキー |
NVXFYCAIQRYBIO-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC=C(C=C1)C2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
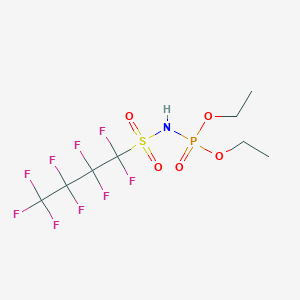
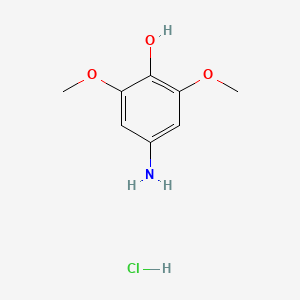
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
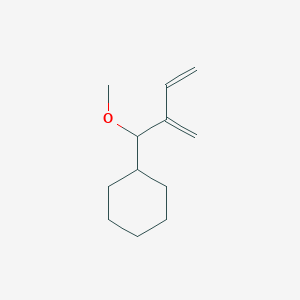
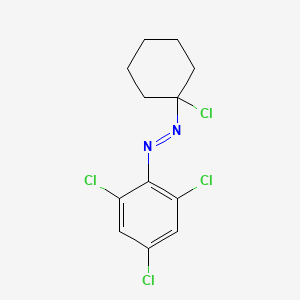

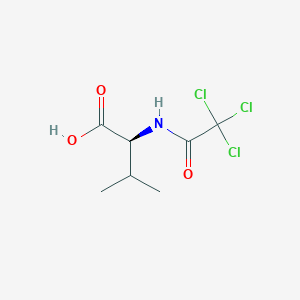

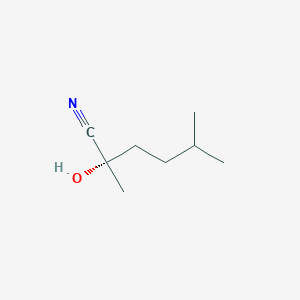
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
